molecular formula C27H24O8 B2365248 (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622796-28-5

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2365248
CAS No.: 622796-28-5
M. Wt: 476.481
InChI Key: AJBPUOFABPFAEA-ZRGSRPPYSA-N
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Description

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.481. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has identified compounds structurally related to (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one with moderate antitumor and antimicrobial activities. This includes studies on derivatives of griseofulvin from marine endophytic fungi, indicating potential applications in cancer and infection control (Xia et al., 2011).

Synthesis and Antioxidant Properties

The synthesis of benzofuran derivatives, including those similar to the compound , has been explored for their antioxidant properties. Research demonstrates the potential of these compounds in scavenging free radicals and reducing oxidative stress (Ezzatzadeh & Hossaini, 2018).

Inhibition of Carbonic Anhydrase Isoenzymes

Studies have shown that certain polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the compound , exhibit significant inhibition of carbonic anhydrase isoenzymes. This suggests potential therapeutic applications in diseases where these enzymes play a key role (Kucukoglu et al., 2016).

Catalytic Activities in Polymerization

The compound's related zinc anilido-oxazolinate complexes have been investigated as initiators for ring-opening polymerization. This research is significant for developing new materials and polymers (Chi‐Tien Chen et al., 2007).

Bioactivity in Cancer Research

Certain derivatives of benzofuran, similar to the compound , have been synthesized and evaluated for anti-cancer activities. This highlights the compound's potential role in developing new cancer treatments (Demirayak et al., 2015).

Estrogen Receptor Binding Affinity

Research on arylobenzofurans, structurally related to the compound, has explored their binding affinity for the estrogen receptor. This suggests potential applications in diseases or conditions influenced by estrogen levels (Halabalaki et al., 2000).

Properties

IUPAC Name

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21(28)15-34-19-9-10-20-23(13-19)35-26(27(20)29)12-17-11-24(32-3)25(33-4)14-22(17)31-2/h5-14H,15H2,1-4H3/b26-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPUOFABPFAEA-ZRGSRPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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